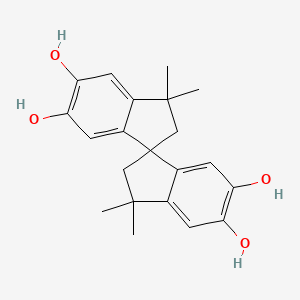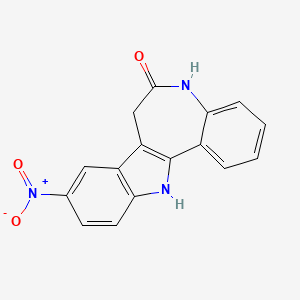
Alsterpaullone
Descripción general
Descripción
Estos compuestos contienen un anillo de benceno fusionado a un anillo de azepina, que es un heterociclo de siete miembros insaturado con un átomo de nitrógeno reemplazando a un átomo de carbono . Alsterpaullone es conocido por sus potentes efectos inhibitorios sobre las cinasas dependientes de ciclinas (CDK) y la glucógeno sintasa quinasa-3 (GSK-3), lo que lo convierte en un compuesto valioso en la investigación científica .
Aplicaciones Científicas De Investigación
Alsterpaullone tiene una amplia gama de aplicaciones de investigación científica debido a sus potentes efectos inhibitorios sobre CDKs y GSK-3. Algunas de las aplicaciones clave incluyen:
Investigación del cáncer: Se ha demostrado que this compound inhibe la proliferación de células cancerosas al dirigirse a CDKs, lo que lo convierte en un posible agente terapéutico para varios tipos de cáncer.
Enfermedades neurodegenerativas: La inhibición de GSK-3 por this compound se ha estudiado por su potencial para tratar enfermedades neurodegenerativas como la enfermedad de Alzheimer.
Regulación del ciclo celular: This compound se utiliza en la investigación para estudiar la regulación del ciclo celular y el papel de las CDKs en la división celular.
Investigación de células madre: This compound se ha utilizado para mantener la pluripotencia de las células madre al inhibir las CDKs.
Mecanismo De Acción
Alsterpaullone ejerce sus efectos inhibiendo la actividad de CDKs y GSK-3. Las CDKs son quinasas de proteínas que juegan un papel crucial en la regulación del ciclo celular, y su inhibición conduce al arresto del ciclo celular y a la apoptosis . GSK-3 está involucrada en varios procesos celulares, incluido el metabolismo del glucógeno y la señalización celular, y se ha demostrado que su inhibición por this compound tiene efectos neuroprotectores .
Los objetivos moleculares de this compound incluyen CDK1, CDK2, CDK5 y GSK-3. Al unirse a los sitios de unión al ATP de estas quinasas, this compound previene su activación y la posterior fosforilación de las proteínas diana, lo que lleva a la inhibición de la proliferación celular y la inducción de la apoptosis .
Análisis Bioquímico
Biochemical Properties
Alsterpaullone interacts with several key enzymes and proteins within cells. It is known to inhibit Glycogen synthase kinase-3 beta (GSK-3β), Cyclin-dependent kinase 5 (CDK5), and Cyclin-dependent kinase 1 (CDK1) . These interactions primarily involve the competitive binding of this compound with ATP, thereby preventing the phosphorylation of target proteins .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in Group 3 medulloblastoma cells, this compound has been shown to inhibit cell cycle-related genes and down-regulate MYC, a gene often amplified in this type of cancer .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It competes with ATP for binding to GSK-3β, inhibiting the enzyme’s activity . This inhibition disrupts the normal functioning of the cell cycle, as GSK-3β is involved in the regulation of various cell cycle-related genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For example, in HeLa cells, this compound has been shown to inhibit cell growth in a time-dependent manner . Specific information on this compound’s stability, degradation, and long-term effects on cellular function is currently limited.
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models, with varying results depending on the dosage. For instance, in a study on mice, this compound showed antimanic efficacy, reducing hyperactivity in a dose-dependent manner .
Métodos De Preparación
Alsterpaullone puede sintetizarse a través de diversas rutas sintéticas. Un método común involucra la reacción de 5-nitroindol con 2-aminobenzofenona en condiciones ácidas para formar el compuesto intermedio, que luego se cicla para producir this compound . Las condiciones de reacción típicamente involucran el uso de ácidos fuertes como ácido clorhídrico o ácido sulfúrico, y la reacción se lleva a cabo a temperaturas elevadas para facilitar el proceso de ciclización .
En la producción industrial, this compound se sintetiza de manera similar pero a mayor escala. El proceso involucra el uso de grandes reactores y un control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final .
Análisis De Reacciones Químicas
Alsterpaullone se somete a diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio .
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación normalmente produce derivados nitro, mientras que la reducción produce derivados amino .
Comparación Con Compuestos Similares
Alsterpaullone es único entre los inhibidores de CDKs debido a su alta potencia y selectividad para múltiples CDKs y GSK-3. Compuestos similares incluyen:
Roscovitina: Otro inhibidor de CDK que se dirige a CDK1, CDK2 y CDK5, pero con menor potencia en comparación con this compound.
Flavopiridol: Un inhibidor de CDK de amplio espectro que se dirige a múltiples CDKs pero también tiene efectos fuera del objetivo en otras quinasas.
La combinación única de alta potencia y selectividad de this compound para múltiples CDKs y GSK-3 lo convierte en una herramienta valiosa en la investigación científica y un posible agente terapéutico para diversas enfermedades .
Propiedades
IUPAC Name |
9-nitro-7,12-dihydro-5H-indolo[3,2-d][1]benzazepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c20-15-8-12-11-7-9(19(21)22)5-6-14(11)18-16(12)10-3-1-2-4-13(10)17-15/h1-7,18H,8H2,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUKILHGKRVDCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3NC1=O)NC4=C2C=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407444 | |
| Record name | alsterpaullone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
237430-03-4 | |
| Record name | Alsterpaullone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=237430-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alsterpaullone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0237430034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alsterpaullone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alsterpaullone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E,4E)-3-methyl-5-[(1S,2S)-2-methyl-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)cyclopropyl]penta-2,4-dienoic acid](/img/structure/B1665645.png)



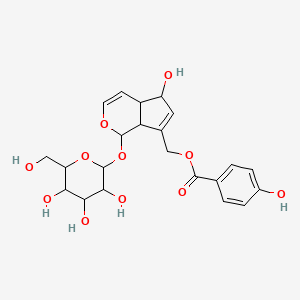
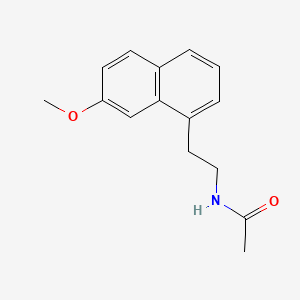
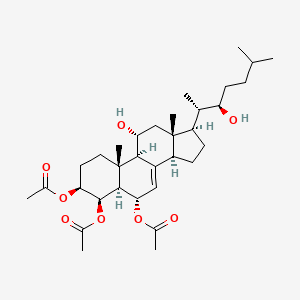
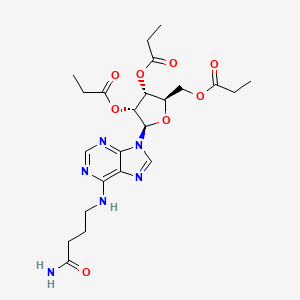
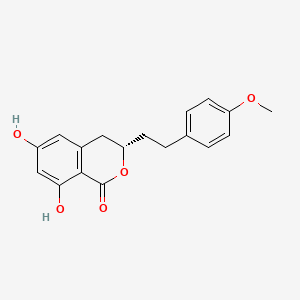

![(4Z)-7-[(1S,2S,5R)-5-[([1,1'-biphenyl]-4-yl)methoxy]-2-(morpholin-4-yl)-3-oxocyclopentyl]hept-4-enoic acid](/img/structure/B1665659.png)
![1-[2-(benzenesulfonyl)ethyl]-3-[2-(diethylamino)ethyl]-1-[3-(diethylamino)propyl]urea;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1665661.png)
![1-[4-[3-[4-[bis(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone;2-hydroxy-2-phenylacetic acid](/img/structure/B1665662.png)
